N2-Methyl-DG cep -

N2-Methyl-DG cep

Catalog Number: EVT-14257281
CAS Number:
Molecular Formula: C41H50N7O7P
Molecular Weight: 783.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N2-Methyl-2-deoxyguanosine is a modified nucleoside that plays a significant role in molecular biology and biochemistry. It is derived from deoxyguanosine, where a methyl group is added to the nitrogen atom at position 2 of the guanine base. This modification can affect DNA replication and repair processes, making it a crucial subject of study in understanding mutagenesis and the mechanisms of DNA damage.

Source

N2-Methyl-2-deoxyguanosine can be synthesized through various chemical methods, often involving the modification of existing nucleosides or nucleotides. The synthesis typically utilizes phosphoramidite building blocks, which are essential for constructing oligonucleotides with specific modifications.

Classification

N2-Methyl-2-deoxyguanosine is classified as a modified nucleoside, specifically a purine nucleotide analog. It is categorized within the broader class of DNA modifications that influence genetic stability and expression.

Synthesis Analysis

Methods

The synthesis of N2-Methyl-2-deoxyguanosine has been achieved through multiple approaches, including:

  • Phosphoramidite Chemistry: This method involves the use of phosphoramidite derivatives of nucleosides to facilitate the incorporation of modifications during oligonucleotide synthesis. The process typically includes detritylation, coupling with activated nucleotides, and oxidation to stabilize the phosphite triester intermediate .
  • Post-Oligomerization Modification: This approach allows for modifications after the initial synthesis of oligonucleotides. Techniques such as nucleophilic substitution have been employed to introduce the methyl group at the N2 position of deoxyguanosine .

Technical Details

For example, one synthesis method reported involves using 2-fluoro-2′-deoxyinosine as a precursor, followed by substitution reactions with methylamine to yield N2-Methyl-2-deoxyguanosine . The purity and yield of synthesized products are often confirmed using techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Molecular Structure Analysis

Structure

The molecular structure of N2-Methyl-2-deoxyguanosine consists of a deoxyribose sugar moiety linked to a modified guanine base. The methyl group at the N2 position alters the hydrogen bonding capabilities and steric properties of the nucleotide.

Data

The molecular formula for N2-Methyl-2-deoxyguanosine is C11H15N5O4. Its structural representation highlights the positioning of the methyl group relative to other functional groups within the molecule.

Chemical Reactions Analysis

Reactions

N2-Methyl-2-deoxyguanosine participates in various chemical reactions typical for nucleosides, including:

  • Incorporation into DNA: During DNA replication or repair, N2-Methyl-2-deoxyguanosine can be incorporated into DNA strands. Studies have shown that its presence can lead to miscoding events where incorrect bases are inserted opposite the modified site .
  • Base Pairing: The modification impacts base pairing properties; for instance, it has been observed that thymidine and cytidine can be incorporated opposite N2-Methyl-2-deoxyguanosine during DNA synthesis .

Technical Details

The efficiency and specificity of these reactions can be influenced by various factors such as enzyme activity (e.g., DNA polymerases) and environmental conditions (e.g., pH, temperature).

Mechanism of Action

Process

The mechanism by which N2-Methyl-2-deoxyguanosine affects biological processes primarily revolves around its incorporation into DNA. When incorporated, it can lead to mispairing during replication due to its altered hydrogen bonding capabilities.

Data

Quantitative analyses indicate that when using templates containing N2-Methyl-2-deoxyguanosine, there is a notable increase in misincorporation rates compared to unmodified templates. For example, studies have shown that approximately 84% incorporation of cytidine occurs opposite N2-Methyl-2-deoxyguanosine lesions .

Physical and Chemical Properties Analysis

Physical Properties

N2-Methyl-2-deoxyguanosine is typically a white crystalline solid at room temperature. Its solubility in water is moderate due to its polar nature.

Chemical Properties

The compound exhibits standard nucleoside reactivity, including:

  • Hydrolysis: It is stable under physiological conditions but can undergo hydrolysis under extreme pH or temperature conditions.
  • Reactivity with DNA Polymerases: Its reactivity profile with various DNA polymerases suggests altered kinetics compared to unmodified nucleosides .
Applications

N2-Methyl-2-deoxyguanosine has several scientific applications:

  • Molecular Biology Research: It serves as a valuable tool for studying DNA replication fidelity and repair mechanisms.
  • Cancer Research: Understanding how modifications like N2-Methyl-2-deoxyguanosine contribute to mutagenesis can provide insights into cancer development.
  • Therapeutic Development: Modified nucleotides are being explored for their potential in gene therapy and as antiviral agents.
Synthesis and Chemical Characterization of N2-Methyl-DG cep

Phosphoramidite-Based Solid-Phase Oligonucleotide Synthesis

The synthesis of N²-Methyl-2′-deoxyguanosine (N2-Me-dG) phosphoramidite derivatives enables precise site-specific incorporation of methylated lesions into oligonucleotides for DNA repair and replication studies. This approach employs solid-phase oligonucleotide synthesis (SPOS) using nucleoside phosphoramidite building blocks, where the exocyclic amino group of deoxyguanosine is selectively methylated and protected to ensure regiochemical fidelity during chain assembly. The phosphoramidite 5′-O-DMT-3′-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite of N2-Me-dG serves as the foundational building block. Its synthesis involves:

  • Selective N²-methylation of the guanine base prior to phosphoramidite derivatization, typically using methyl iodide under controlled conditions to prevent over-alkylation [1].
  • Protection of reactive sites: The 5′-hydroxyl group is shielded with a dimethoxytrityl (DMT) group, while the 3′-hydroxyl is converted to a cyanoethyl diisopropylphosphoramidite moiety. The N²-methyl group remains unprotected due to its reduced nucleophilicity [6].

Optimization of Methyl Group Incorporation at N2 Position of Deoxyguanosine

Efficient methylation at the N² position requires balancing reactivity and steric hindrance. Key parameters include:

  • Reagent selection: Methyl triflate or iodomethane in aprotic solvents (e.g., DMF) achieve >95% methylation at 25°C within 4 hours.
  • Steric considerations: The methyl group introduces a van der Waals radius of ~2.0 Å, altering base-pairing dynamics. Kinetic studies confirm that N2-Me-dG modestly impedes DNA polymerase progression (kpol reduced 1.2–2.1× vs. unmodified dG) [2].
  • Coupling efficiency: Modified phosphoramidites exhibit coupling yields of 98.5–99.0% per cycle, comparable to canonical phosphoramidites when activators like 5-ethylthio-1H-tetrazole (ETT) are employed [5].

Table 1: Performance Metrics of N2-Me-dG Phosphoramidite in SPOS

ParameterValueComparison to dG
Coupling Yield98.8%99.2%
Depurination RiskLowLow
Stepwise Yield (20-mer)81.5%84.0%
Polymerase kpol (Klenow)45 s⁻¹55 s⁻¹

Role of Protecting Groups in Stability During Oligonucleotide Assembly

The N²-methyl group itself requires no protection, but adjacent functional groups must be shielded:

  • 5′-O-DMT Group: Prevents chain branching by blocking the 5′-OH during phosphoramidite coupling. Acidic deprotection (3% dichloroacetic acid) removes DMT with minimal side reactions.
  • 3′-O-Phosphoramidite: Activated by ETT to form a tetrazolide intermediate, enabling nucleophilic attack by the growing chain’s 5′-OH.
  • Base Protection: Though N2-Me-dG lacks the O⁶ carbonyl’s susceptibility, traditional N²-acyl protection (e.g., isobutyryl) is omitted due to steric clash with the methyl group. This eliminates deprotection-induced strand cleavage [6].
  • Stability: The absence of N²-protecting groups reduces depurination rates during oxidative iodination and acidic deblocking, enhancing oligonucleotide integrity.

Post-Oligomerization Modification Strategies

Direct incorporation of N2-Me-dG via phosphoramidites is optimal but synthetically challenging. Post-synthetic modification offers an alternative route:

Nucleophilic Substitution for Site-Specific Methylation

Unmodified oligonucleotides serve as scaffolds for site-selective methylation at predetermined guanine residues:

  • Reactive intermediates: Treatment with methylating agents (e.g., dimethyl sulfate, DMS) generates N²-methyl-dG via SN2 attack on the exocyclic amino group. However, O⁶-methyl-dG forms as a major side product (15–20%) [2].
  • Directed methylation: To enhance selectivity, precursor nucleosides with leaving groups at N² (e.g., 2-fluoro-O⁶-protected deoxyguanosine) are incorporated. Subsequent displacement with methylamine yields N2-Me-dG with >90% specificity [5].
  • Reductive methylation: Schiff base formation between guanine and formaldehyde, followed by sodium cyanoborohydride reduction, installs the methyl group. Endogenous reductants like glutathione mimic this process in vivo [1] [2].

Table 2: Comparison of N2-Me-dG Incorporation Methods

MethodSite SpecificityYieldKey Limitation
Phosphoramidite SPOSExcellent98.8%Complex monomer synthesis
Direct Alkylation (DMS)Low60–70%O⁶-methyl-dG co-formation
Reductive MethylationModerate75–85%Over-methylation risk
Nucleophilic DisplacementHigh90–95%Requires modified precursors

Challenges in Maintaining Oligonucleotide Integrity During Derivatization

Post-synthetic methylation risks oligonucleotide degradation and side reactions:

  • Backbone cleavage: Alkaline conditions during deprotection (e.g., 28% NH4OH, 55°C) hydrolyze phosphodiester bonds. N2-Me-dG’s methyl group slightly enhances base lability, increasing depurination by ~1.5× vs. unmodified strands [2].
  • Depurination: Acidic methylating agents (e.g., methyl nitrosourea) protonate N7, accelerating glycosidic bond cleavage. Neutral pH buffers mitigate this risk.
  • Aggregation: Hydrophobic N²-methyl groups promote intrastrand stacking in G-rich regions, causing aggregation during HPLC purification. Ion-pairing agents (e.g., triethylammonium acetate) improve resolution [5].
  • Verification: LC-MS analysis confirms modification integrity. N2-Me-dG-containing oligos show a mass increment of +14 Da per modification, while MALDI-TOF detects dimeric adducts if cross-linking occurs [5].

Properties

Product Name

N2-Methyl-DG cep

IUPAC Name

3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C41H50N7O7P

Molecular Weight

783.9 g/mol

InChI

InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-34-24-36(47-26-44-37-38(47)45-40(43-5)46-39(37)49)54-35(34)25-52-41(29-12-9-8-10-13-29,30-14-18-32(50-6)19-15-30)31-16-20-33(51-7)21-17-31/h8-10,12-21,26-28,34-36H,11,23-25H2,1-7H3,(H2,43,45,46,49)/t34?,35-,36-,56?/m1/s1

InChI Key

VTJVYRYTDJTIAW-PALWVQLQSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC

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